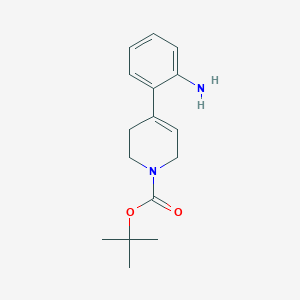

tert-Butyl 4-(2-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Vue d'ensemble

Description

tert-Butyl 4-(2-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate: is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their wide range of applications, particularly in medicinal chemistry as calcium channel blockers. This compound features a tert-butyl ester group, an aminophenyl group, and a dihydropyridine ring, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves the reaction of 2-aminophenyl derivatives with dihydropyridine precursors. One common method includes the condensation of 2-aminophenyl ketones with dihydropyridine esters under acidic or basic conditions. The reaction is often carried out in solvents like dichloromethane or ethanol, with catalysts such as p-toluenesulfonic acid or sodium ethoxide to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl 4-(2-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

Oxidation: Pyridine derivatives.

Reduction: Piperidine derivatives.

Substitution: Nitro or halogenated aminophenyl derivatives.

Applications De Recherche Scientifique

Antioxidant Activity

Research indicates that derivatives of dihydropyridine compounds exhibit antioxidant properties. The presence of the aminophenyl group in tert-butyl 4-(2-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate enhances its potential as a free radical scavenger, which is crucial in preventing oxidative stress-related diseases .

Anticancer Properties

Studies have shown that compounds with similar structures to this compound can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier suggests potential applications in neuroprotection. Research has indicated that dihydropyridine derivatives can protect neuronal cells from damage induced by excitotoxicity and oxidative stress, making them candidates for treating neurodegenerative disorders .

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of various bioactive molecules. Its unique structure allows for further functionalization, enabling the development of new pharmaceuticals with enhanced efficacy and reduced side effects .

Catalyst Development

The compound has been explored as a catalyst in several organic reactions due to its ability to stabilize transition states and lower activation energy barriers. This application is particularly relevant in asymmetric synthesis where chirality is essential .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as diabetes and obesity by regulating glucose metabolism .

Drug Delivery Systems

The compound's lipophilicity makes it suitable for incorporation into drug delivery systems aimed at improving the bioavailability of poorly soluble drugs. Its ability to form stable complexes with various pharmaceutical agents enhances their solubility and therapeutic effectiveness .

Case Studies

Mécanisme D'action

The mechanism of action of tert-Butyl 4-(2-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with calcium channels in cell membranes. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into the cells. This inhibition leads to a decrease in intracellular calcium levels, resulting in the relaxation of smooth muscle cells and vasodilation. The molecular targets include the alpha-1 subunit of the L-type calcium channels, which are crucial for the regulation of calcium ion flow in various tissues.

Comparaison Avec Des Composés Similaires

Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension and angina.

Amlodipine: Another dihydropyridine derivative with a longer duration of action compared to nifedipine.

Felodipine: A dihydropyridine calcium channel blocker with high vascular selectivity.

Uniqueness: tert-Butyl 4-(2-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific functional groups, which provide distinct reactivity and potential applications. The presence of the tert-butyl ester group and the aminophenyl moiety allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.

Activité Biologique

tert-Butyl 4-(2-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS Number: 955397-70-3) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, chemical properties, and biological effects, supported by case studies and research findings.

- Molecular Formula: C₁₆H₂₂N₂O₂

- Molecular Weight: 274.36 g/mol

- Structure: The compound features a dihydropyridine ring with a tert-butyl ester and an amino group attached to the phenyl ring.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions. For instance, a common method includes the use of sodium sulfide in ethanol and water at elevated temperatures .

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

- Antioxidant Activity: Some studies suggest that dihydropyridine derivatives can scavenge free radicals and reduce oxidative stress.

- Antimicrobial Effects: Preliminary data show that this compound may possess antimicrobial properties against certain bacteria and fungi.

- Neuroprotective Effects: The presence of an amino group may enhance neuroprotective effects, potentially offering benefits in neurodegenerative diseases .

Case Studies

-

Antioxidant Activity Assessment:

A study evaluated the antioxidant capacity of several dihydropyridine derivatives, including this compound. Results indicated a significant reduction in lipid peroxidation levels, suggesting effective antioxidant properties. -

Neuroprotective Study:

In vitro experiments demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This effect was attributed to the modulation of intracellular signaling pathways involved in cell survival . -

Antimicrobial Evaluation:

A series of antimicrobial tests revealed that this compound exhibited moderate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents .

Research Findings

Recent research has focused on elucidating the mechanisms underlying the biological activities of this compound:

- Mechanism of Action: It is hypothesized that the dihydropyridine moiety interacts with cellular receptors or enzymes, influencing various biological pathways.

- Structure-Activity Relationship (SAR): Modifications to the amino group and ester functionalities have been studied to optimize biological activity and reduce toxicity .

Propriétés

IUPAC Name |

tert-butyl 4-(2-aminophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-10-8-12(9-11-18)13-6-4-5-7-14(13)17/h4-8H,9-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICNXTQNSADDQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.